Cas no 857054-02-5 (3-Methyl 2H-Furo2,3-cpyran-2-one)

3-Methyl 2H-Furo2,3-cpyran-2-one structure
857054-02-5 structure
Product Name:3-Methyl 2H-Furo2,3-cpyran-2-one
CAS No:857054-02-5
MF:C8H6O3
MW:150.131442546844
CID:663711
PubChem ID:11469158
Update Time:2025-09-26

3-Methyl 2H-Furo2,3-cpyran-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl 2H-Furo[2,3-c]pyran-2-one
    • 2H-Furo[2,3-c]pyran-2-one, 3-methyl-
    • 3-METHYL-2H-FURO[2,3-C]PYRAN-2-ONE
    • 3-METHYL-FURO[2,3-C]PYRAN-2-ONE
    • 3-methylfuro[2,3-c]pyran-2-one
    • KAR1
    • Karrikinolide
    • 3-Methyl-2H-furo[2,3-c]pyran-2-one (ACI)
    • Karrikin 1
    • 857054-02-5
    • Q27462001
    • Karrikin KAR1
    • AKOS006285049
    • SCHEMBL3851130
    • DB-262394
    • KKN
    • CS-0127950
    • HY-136302
    • DTXSID70466795
    • 3-Methyl 2H-Furo2,3-cpyran-2-one
    • Inchi: 1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3
    • InChI Key: JUTMAMXOAOYKHT-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=C2C(=COC=C2)O1

Computed Properties

  • Exact Mass: 150.03200
  • Monoisotopic Mass: 150.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Melting Point: 116-118°C
  • PSA: 43.35000
  • LogP: 1.64600

3-Methyl 2H-Furo2,3-cpyran-2-one Pricemore >>

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3-Methyl 2H-Furo2,3-cpyran-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene
Reference
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  20 min, reflux; 10 min, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 3

Reaction Conditions
1.1 15 min, heated
Reference
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Reference
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Production Method 5

Reaction Conditions
1.1 Reagents: Tributylamine ,  Titanium tetrachloride Solvents: Dichloromethane ;  -60 - -55 °C; 1.5 h, -60 - -55 °C
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  0 - 5 °C; 30 min, 0 - 5 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 - 5 °C; 1 h, 0 - 5 °C
2.3 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  2 h, reflux
Reference
Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-ones utilizing direct and regioselective Ti-crossed aldol addition
Nagase, Ryohei; et al, Tetrahedron Letters, 2008, 49(29-30), 4509-4512

Production Method 6

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Catalysts: Methyl(triphenylphosphine)gold Solvents: Toluene ;  2 h, reflux
Reference
New and Scalable Access to Karrikin (KAR1) and Evaluation of Its Potential Application on Corn Germination
Lachia, Mathilde; et al, Helvetica Chimica Acta, 2018, 101(8),

Production Method 7

Reaction Conditions
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  rt → reflux; 20 min, reflux
Reference
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  10 min, reflux
Reference
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Production Method 9

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Efficient synthesis of karrikinolide via Cu(II)-catalyzed lactonization
Matsuo, Kazumasa; et al, Tetrahedron, 2011, 67(5), 971-975

Production Method 10

Reaction Conditions
1.1 Reagents: tert-Butylamine borane Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Aluminum chloride ;  2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Production Method 11

Reaction Conditions
1.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
1.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Reference
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 - 5 °C; 1 h, 0 - 5 °C
1.3 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  2 h, reflux
Reference
Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-ones utilizing direct and regioselective Ti-crossed aldol addition
Nagase, Ryohei; et al, Tetrahedron Letters, 2008, 49(29-30), 4509-4512

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 80 °C
Reference
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
Reference
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Production Method 15

Reaction Conditions
1.1 heated
Reference
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Production Method 16

Reaction Conditions
1.1 15 min, heated
Reference
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Production Method 17

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  15 min, reflux
1.2 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide ;  reflux; reflux → 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Efficient synthesis of karrikinolide via Cu(II)-catalyzed lactonization
Matsuo, Kazumasa; et al, Tetrahedron, 2011, 67(5), 971-975

Production Method 18

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Diisopropylethylamine ;  10 min, -78 °C
1.5 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h
1.6 -78 °C; 20 min, -78 °C → -10 °C
1.7 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Reference
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Production Method 19

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Reference
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Production Method 20

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 12 h, rt
2.1 Reagents: Methanesulfonic acid Catalysts: Methyl(triphenylphosphine)gold Solvents: Toluene ;  2 h, reflux
Reference
New and Scalable Access to Karrikin (KAR1) and Evaluation of Its Potential Application on Corn Germination
Lachia, Mathilde; et al, Helvetica Chimica Acta, 2018, 101(8),

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 80 °C
Reference
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

3-Methyl 2H-Furo2,3-cpyran-2-one Raw materials

3-Methyl 2H-Furo2,3-cpyran-2-one Preparation Products

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